8-Methoxyquinazoline-2,4(1H,3H)-dione is a chemical compound belonging to the quinazoline family, characterized by its unique structure and potential biological activities. The compound is recognized for its diverse applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. The molecular formula of 8-methoxyquinazoline-2,4(1H,3H)-dione is , and it has a molecular weight of 192.17 g/mol .
8-Methoxyquinazoline-2,4(1H,3H)-dione is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of diones, which are organic compounds containing two carbonyl groups.
The synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione can be accomplished through several pathways:
The synthesis typically involves multi-step reactions including alkylation, hydrazinolysis, and cyclization. The purity and yield of the synthesized product are often confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The molecular structure of 8-methoxyquinazoline-2,4(1H,3H)-dione features a quinazoline core with methoxy and carbonyl functional groups. The presence of these groups contributes to its chemical reactivity and biological activity.
The compound participates in various chemical reactions typical for quinazoline derivatives:
The reactions often require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity.
The mechanism of action for compounds derived from 8-methoxyquinazoline-2,4(1H,3H)-dione typically involves interactions with biological targets such as enzymes or receptors. These compounds may act as inhibitors or modulators of various biochemical pathways.
Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant activity against certain cancer cell lines and may function by inhibiting specific kinases involved in tumor growth .
8-Methoxyquinazoline-2,4(1H,3H)-dione and its derivatives are primarily explored for their potential therapeutic applications:
The journey of 8-Methoxyquinazoline-2,4(1H,3H)-dione as a pharmacophore began with broader explorations into quinazoline-dione scaffolds, recognized for their privileged status in medicinal chemistry. Early work focused on unsubstituted quinazoline-2,4-diones as inhibitors targeting enzymes like HIV RNase H and integrase, leveraging their metal-chelating properties [1]. A pivotal shift occurred in the 2000s with strategic substitutions at the C8 position. The 2016 discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones marked a milestone, revealing unprecedented specificity against DNA viruses like vaccinia and adenovirus [1]. Concurrently, a 2008 study demonstrated that introducing an 8-methoxy group to quinazoline-2,4-diones significantly enhanced activity against quinolone-resistant bacterial mutants by lowering mutant-to-wild-type MIC ratios [2]. This structural innovation transformed the scaffold from a metalloenzyme inhibitor to a versatile platform for addressing antimicrobial resistance. Patent literature from the early 2000s further cemented 3-aminoquinazoline-2,4-diones as antibacterial candidates targeting DNA gyrase [8], illustrating the scaffold’s evolution through rational substitution.
Table 1: Key Historical Milestones in 8-Methoxyquinazoline-2,4(1H,3H)-dione Development
Year | Development | Significance |
---|---|---|
2008 | Synthesis of 8-methoxy-quinazoline-2,4-diones with C7 ring modifications [2] | Demonstrated enhanced activity against quinolone-resistant E. coli gyrase mutants |
2016 | Discovery of 3-hydroxy-quinazoline-2,4(1H,3H)-diones as antiviral agents [1] | First report of specific anti-vaccinia/adenovirus activity (EC₅₀ = 1.7–6.2 μM) |
2022 | Design of quinazoline-2,4(1H,3H)-diones as fluoroquinolone-like antibacterials [3] | Broad-spectrum activity against Gram-positive and Gram-negative pathogens |
The 8-methoxyquinazoline-2,4(1H,3H)-dione scaffold addresses two critical global health challenges: antimicrobial resistance (AMR) and emerging viral pathogens.
Antibacterial Applications: Against quinolone-resistant bacteria, 8-methoxyquinazoline-2,4-diones exhibit a narrowed mutant selection window (MSW), reducing the propensity for resistance development. Key derivatives like Dione-c (bearing a C7 3-aminopyrrolidinyl group) achieve MIC ratios (mutant MIC/wild-type MIC) approaching 1.0 against E. coli gyrase mutants (e.g., GyrA S83L, D87N) [2]. This "antimutant" activity stems from enhanced interactions with resistant gyrase isoforms, bypassing classic fluoroquinolone resistance mechanisms. Recent derivatives further optimize C7 substituents (e.g., 2-ethyl piperazinyl, diazobicyclo) to improve Gram-negative coverage while maintaining efficacy against mutant strains [3] [9].
Antiviral Applications: The scaffold’s ability to chelate divalent metal ions underpins its antiviral effects. Compound 24b11 (a triazolyl 3-hydroxyquinazoline-2,4-dione derivative) inhibits vaccinia virus replication at EC₅₀ = 1.7 μM, outperforming Cidofovir (EC₅₀ = 25 μM) by 15-fold [1]. Similarly, 24b13 shows potent activity against adenovirus-2 (EC₅₀ = 6.2 μM). These derivatives likely target viral DNA polymerases or integrases, though exact mechanisms remain under investigation [1]. The scaffold’s versatility enables library expansion against poxviruses and adenoviruses, which lack approved therapeutics.
Table 2: Bioactivity Profile of Key 8-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives
Target Pathogen | Derivative | Key Structural Feature | Potency (EC₅₀/MIC) | Reference Compound |
---|---|---|---|---|
Vaccinia virus | 24b11 | 1,2,3-triazolyl at C6 | 1.7 μM | Cidofovir (25 μM) |
Adenovirus-2 | 24b13 | Optimized benzyl triazole | 6.2 μM | Cidofovir (>25 μM) |
E. coli (GyrA S83L mut) | Dione-c | C7-(S)-3-aminopyrrolidinyl | MIC ratio*: 1.2 | Ciprofloxacin (32) |
Multidrug-resistant bacteria | Compound 15 [3] | Bis-oxadiazole at N1/N3 | Moderate to strong activity | Moxifloxacin |
* Ratio of MIC in mutant strain to MIC in wild-type strain; lower ratio indicates enhanced antimutant activity.
8-Methoxyquinazoline-2,4(1H,3H)-dione occupies a strategic niche within the quinazoline-dione family due to its balanced pharmacodynamic and pharmacokinetic properties.
Table 3: SAR Comparison of Quinazoline-2,4(1H,3H)-dione Modifications
Position | Substituent | Biological Impact | Limitations |
---|---|---|---|
C8 | Methoxy | ↑ DNA binding, ↓ mutant MIC ratios, enhanced fluorescence | Reduced solubility vs. H or F |
C6 | Iodo/triazolyl (via CuAAC) | Broad antiviral activity | Potential metabolic instability |
C7 | 3-Aminopyrrolidinyl | Optimal antimutant activity (MIC ratio ~1.2) [2] | Variable Gram-negative coverage |
N3 | Hydroxy | Antiviral specificity (vaccinia/adenovirus) [1] | Reduced gyrase inhibition |
N3 | Amino | Antibacterial activity (gyrase/topoisomerase IV) [8] | Limited viral activity |
This scaffold’s adaptability positions it as a "molecular canvas" for addressing evolving pathogens, with research increasingly focusing on:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3